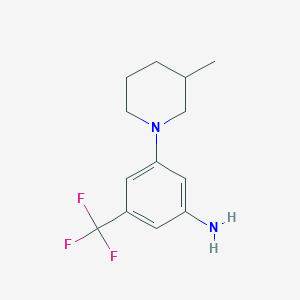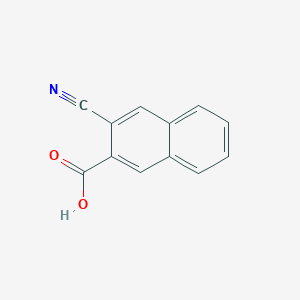
5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazinone core, which is known for its diverse chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione typically involves multi-step organic reactions. The starting materials often include brominated benzoxazinone derivatives and isoindole-1,3-dione precursors. The reaction conditions may involve the use of organic solvents, catalysts, and controlled temperatures to facilitate the formation of the desired product. Industrial production methods may optimize these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or alkylation reactions can introduce new substituents onto the benzoxazinone or isoindole rings. Common reagents include halogenating agents (e.g., bromine) and alkylating agents (e.g., alkyl halides).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: Used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar compounds to 5-(6-Bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione include other benzoxazinone derivatives and isoindole-1,3-dione analogs. These compounds may share similar chemical reactivity and biological activity but differ in their specific substituents and overall structure. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Propiedades
Fórmula molecular |
C19H13BrN2O4 |
|---|---|
Peso molecular |
413.2 g/mol |
Nombre IUPAC |
5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-propylisoindole-1,3-dione |
InChI |
InChI=1S/C19H13BrN2O4/c1-2-7-22-17(23)12-5-3-10(8-13(12)18(22)24)16-21-15-6-4-11(20)9-14(15)19(25)26-16/h3-6,8-9H,2,7H2,1H3 |
Clave InChI |
KILUWKAKLPWQEV-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one](/img/structure/B12444260.png)

![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)




![3,4-dibromo-2-{(E)-[(2-hydroxy-3,5-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B12444295.png)






